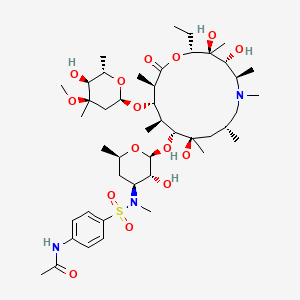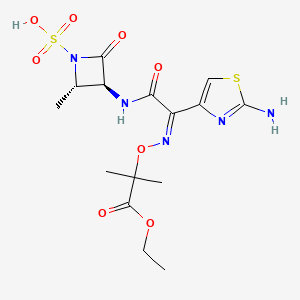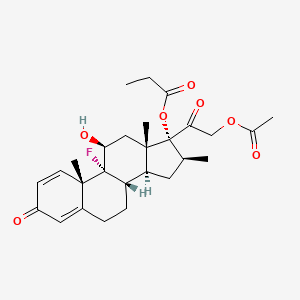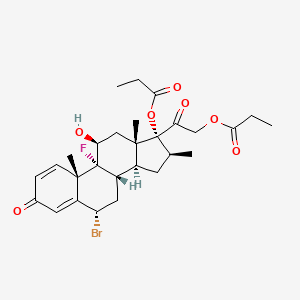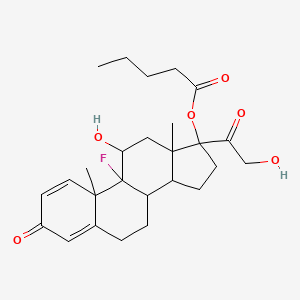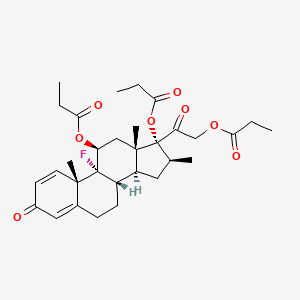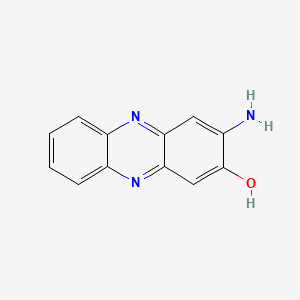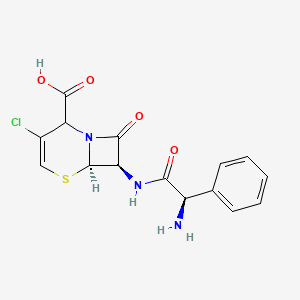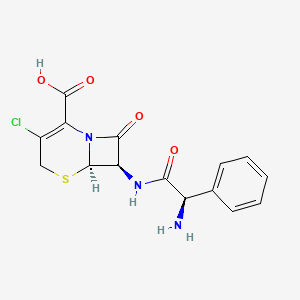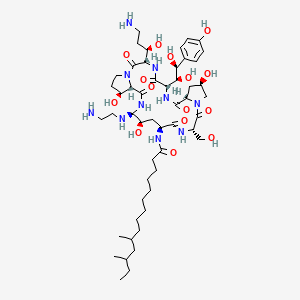
Ceftibuten Related Impurity 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Ceftibuten and its impurities, including Ceftibuten Related Impurity 8, are used to treat acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsilitis . It is a third-generation cephalosporin antibiotic .
2. Research and Examination of Related Substances Ceftibuten series impurities are used for research and examination of related substances in the development of ceftibuten drugs .
Pharmacokinetics and Pharmacodynamics
Ceftibuten, including its impurities, has been studied for its pharmacokinetics and pharmacodynamics in a neutropenic murine thigh infection model . This research helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
4. Treatment of Infections Caused by Gram-Negative Bacilli and Some Positive Cocci Ceftibuten has a strong antibacterial effect on most Gram-negative bacilli and some positive cocci . It is highly stable to plasmid-mediated β-lactamase and has an antibiotic after-effect .
Resistance to β-Lactamase
Ceftibuten and its impurities are known for their stability against β-lactamase, an enzyme produced by some bacteria that can confer resistance to β-lactam antibiotics .
High Urine Concentrations
Ceftibuten is capable of achieving high urine concentrations . This property makes it particularly useful for treating urinary tract infections .
HPLC Assay Method
Ceftibuten and its impurities have been used in the development of High-Performance Liquid Chromatography (HPLC) methods for determining ceftibuten in biological fluids such as plasma and urine .
8. Development of Novel Oral β-Lactamase Inhibitors Efforts are being made to develop and pair novel oral β-lactamase inhibitors with existing β-lactam agents like ceftibuten to treat extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacterales .
Eigenschaften
CAS-Nummer |
174761-17-2 |
|---|---|
Produktname |
Ceftibuten Related Impurity 8 |
Molekularformel |
C39H34N4O8S2 |
Molekulargewicht |
750.86 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-penten-1-yl]amino]-8-oxo-, diphenylmethyl ester, (6R,7R) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



